1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate

Catalog No.
S15860260
CAS No.
M.F
C16H21NO4
M. Wt
291.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate

Product Name

1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2,3-dihydroindole-1,2-dicarboxylate

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-5-20-14(18)13-10-11-8-6-7-9-12(11)17(13)15(19)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3

InChI Key

RNYWNYUAGRDLPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2N1C(=O)OC(C)(C)C

1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate is an organic compound characterized by its indole core, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound features a tert-butyl group at position one and an ethyl group at position two, along with two carboxylate functional groups at positions one and two of the indole structure. The molecular formula for this compound is C₁₆H₁₈N₂O₄, and it has a molecular weight of approximately 302.32 g/mol. Its unique structural features contribute to its diverse chemical reactivity and biological activity.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert carboxylate groups into alcohols.
  • Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the C-3 position, with halogens or nitro compounds.
  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acids.

Research indicates that derivatives of indole compounds, including 1-tert-butyl 2-ethyl indoline-1,2-dicarboxylate, exhibit various biological activities. This compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its mechanism of action may involve modulation of specific molecular targets such as kinases involved in cell proliferation, thus demonstrating potential efficacy in cancer therapy.

The synthesis of 1-tert-butyl 2-ethyl indoline-1,2-dicarboxylate typically involves several steps:

  • Starting Materials: The process begins with commercially available indole derivatives, tert-butyl bromoacetate, and ethyl bromoacetate.
  • Initial Reaction: Indole is reacted with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) to form the tert-butyl ester derivative.
  • Esterification: The resulting tert-butyl ester undergoes esterification with ethyl bromoacetate under similar conditions to introduce the ethyl group.
  • Purification: The final product is purified using techniques such as column chromatography.

1-tert-Butyl 2-ethyl indoline-1,2-dicarboxylate has several applications across different fields:

  • Medicinal Chemistry: It serves as a pharmacophore in drug design due to its potential therapeutic properties.
  • Biological Studies: Used as a probe to investigate the role of indole derivatives in cellular processes and signaling pathways.
  • Material Science: Explored for use in developing organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex indole derivatives and natural product analogs.

Interaction studies involving 1-tert-butyl 2-ethyl indoline-1,2-dicarboxylate focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary research suggests that this compound can interact with various biological macromolecules, potentially influencing metabolic pathways or cellular signaling processes. Detailed studies are essential to elucidate these interactions specifically for this compound.

Several compounds share structural similarities with 1-tert-butyl 2-ethyl indoline-1,2-dicarboxylate. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
1-tert-Butyl 2-methyl indoline-1,2-dicarboxylateMethyl group instead of ethylMay affect biological activity and chemical reactivity
1-tert-Butyl 2-phenyl indoline-1,2-dicarboxylatePhenyl group additionAlters pharmacological profile due to aromatic interactions
1-tert-Butyl 2-isopropyl indoline-1,2-dicarboxylateIsopropyl groupProvides steric hindrance impacting binding affinity

The uniqueness of 1-tert-butyl 2-ethyl indoline-1,2-dicarboxylate lies in its specific substitution pattern that imparts distinct physicochemical properties and biological activities compared to its analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

291.14705815 g/mol

Monoisotopic Mass

291.14705815 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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